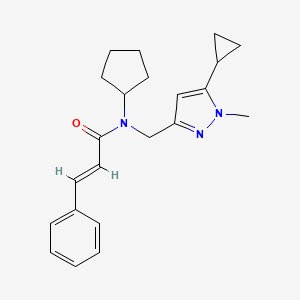
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of structural motifs, including:
- Cyclopentyl group
- Cyclopropyl-substituted pyrazole
- Cinnamamide moiety
The molecular formula is C22H29N3O2 with a molecular weight of approximately 367.5 g/mol. This compound's structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring : Achieved through the reaction of hydrazines with 1,3-diketones.
- Cyclopropyl substitution : Involves using cyclopropyl halides in the presence of a base.
- Cinnamamide linkage : Formed by coupling the pyrazole derivative with appropriate cinnamic acid derivatives under activating conditions.
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. Detailed studies on binding affinity and downstream signaling pathways are essential for understanding its mechanism.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of resistant strains of bacteria and fungi, suggesting potential applications in treating infections.
Antimalarial Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. This highlights the compound's potential as a lead structure for developing new antimalarial agents .
Anti-inflammatory Effects
Preliminary evaluations suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential utility in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against various bacterial strains. |
| Study 2 | Showed promising antimalarial effects in vitro against chloroquine-resistant Plasmodium falciparum. |
| Study 3 | Indicated potential anti-inflammatory effects through cytokine modulation in cell cultures. |
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-21(18-12-13-18)15-19(23-24)16-25(20-9-5-6-10-20)22(26)14-11-17-7-3-2-4-8-17/h2-4,7-8,11,14-15,18,20H,5-6,9-10,12-13,16H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSKJPDZXOHGF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














